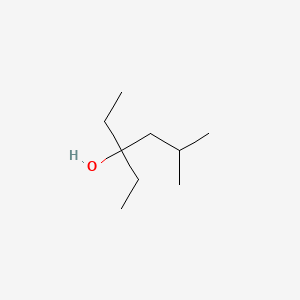

3-Hexanol, 3-ethyl-5-methyl-

Description

Structural and Chemical Context of 3-Hexanol, 3-ethyl-5-methyl- within Tertiary Alcohols

Alcohols are organic compounds defined by the presence of at least one hydroxyl (–OH) functional group attached to a saturated carbon atom. solubilityofthings.com They are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the carbon atom that bears the hydroxyl group. hscprep.com.aumidwestinstrument.com

3-Hexanol, 3-ethyl-5-methyl- is a tertiary alcohol because the hydroxyl group is attached to a carbon atom (at position 3 of the hexane (B92381) chain) that is bonded to three other carbon atoms. hscprep.com.aubritannica.com This structural arrangement significantly influences its chemical properties. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions. midwestinstrument.com The steric hindrance caused by the three alkyl groups surrounding the hydroxyl-bearing carbon also affects its reactivity in nucleophilic substitution reactions. msu.edu

The physical properties of alcohols, such as boiling point and solubility, are dictated by intermolecular forces, primarily hydrogen bonding due to the polar hydroxyl group. scienceready.com.aunumberanalytics.com Generally, alcohols have higher boiling points than alkanes of comparable molecular weight. numberanalytics.com However, among isomeric alcohols, increased branching tends to lower the boiling point by reducing the effective surface area for van der Waals interactions. hscprep.com.aunumberanalytics.com The solubility of alcohols in water decreases as the length of the nonpolar hydrocarbon chain increases. byjus.com

Table 1: Physicochemical Properties of 3-Hexanol, 3-ethyl-5-methyl-

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-ethyl-5-methylhexan-3-ol | guidechem.comstenutz.eu |

| CAS Number | 597-77-3 | nist.govnist.gov |

| Molecular Formula | C₉H₂₀O | nist.govnist.govguidechem.com |

| Molecular Weight | 144.25 g/mol | nist.govnist.gov |

| Boiling Point | ~171.5 °C (444.65 K) | nist.govechemi.com |

| Density | 0.837 g/cm³ | echemi.com |

| Melting Point | 6.15 °C (estimated) | echemi.com |

This table presents data compiled from various chemical databases.

Significance of Branched Alcohols in Synthetic Chemistry and Material Science Research

Branched-chain alcohols are a critical class of compounds with diverse applications stemming from their unique physical properties. Their irregular structure disrupts the uniform packing of molecules, which often results in much lower melting points and pour points compared to their linear isomers. rsc.org

In Synthetic Chemistry: Branched alcohols serve as valuable intermediates for producing a wide range of other chemicals. exxonmobilchemical.com They are key starting materials for the synthesis of specialty surfactants and esters used as emollients. rsc.orgexxonmobilchemical.com The Guerbet reaction, which converts smaller primary alcohols into larger, branched "Guerbet alcohols," has gained importance as a pathway to create value-added chemicals from bio-based feedstocks. rsc.org The versatility of the hydroxyl group allows for its conversion into other functional groups, making alcohols fundamental building blocks in organic synthesis. solubilityofthings.comnumberanalytics.com

In Material Science: The unique properties of branched alcohols are leveraged in several areas of material science:

Lubricants and Fluids: Their excellent low-temperature fluidity makes them ideal for formulating lubricants and hydraulic fluids, particularly for applications in cold environments like aviation. rsc.org

Surfactants and Detergents: Surfactants derived from branched alcohols, such as alcohol ethoxylates, exhibit superior wetting power and can lower surface tension more rapidly than their linear counterparts. exxonmobilchemical.comresearchgate.net Their lower viscosity is also a desirable trait for certain detergent formulations. rsc.org

Coatings and Inks: Many branched alcohols are used as solvents or co-solvents to enhance the solvency power in formulations for printing inks and coatings. exxonmobilchemical.comresearchgate.net

Cosmetics: In personal care products, branched alcohols are used to create emollients that offer good oxidation stability and high permeability for skin applications. rsc.orgontosight.ai

Overview of Current Research Gaps and Future Directions for 3-Hexanol, 3-ethyl-5-methyl- Studies

Despite the broad importance of branched tertiary alcohols, 3-Hexanol, 3-ethyl-5-methyl- remains a scientifically obscure compound. The primary research gap is the near-total lack of dedicated studies into its specific properties, reactivity, and potential applications. Information is confined to entries in large chemical databases, with no published research detailing its unique characteristics. nih.govguidechem.com

Future research directions could provide valuable insights into this molecule:

Synthesis and Characterization: While potential synthesis routes can be inferred from general organic chemistry principles (e.g., Grignard reaction between 5-methyl-3-hexanone and an ethylmagnesium halide), detailed studies are needed to optimize reaction conditions and yields. researchgate.net Comprehensive spectroscopic and crystallographic analysis would provide a solid foundation for its structural and electronic properties.

Comparative Property Analysis: A systematic investigation is needed to compare the physical properties (e.g., viscosity, pour point, solvency) of 3-Hexanol, 3-ethyl-5-methyl- with its isomers and other commercially available branched alcohols. Such data would be crucial for identifying potential niche applications.

Exploration of Derivatives: Research into the synthesis of derivatives, such as ethoxylates, esters, or acrylates, could uncover new surfactants, emollients, or monomers with novel properties for material science.

Mechanistic Studies: Investigating its reactivity in various organic reactions could reveal unique steric or electronic effects that differentiate it from more common tertiary alcohols like tert-butanol.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-methylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-9(10,6-2)7-8(3)4/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBUNHOAKTUXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282350 | |

| Record name | 3-Hexanol, 3-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-77-3 | |

| Record name | 3-Hexanol, 3-ethyl-5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexanol, 3-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hexanol, 3 Ethyl 5 Methyl

Established Synthetic Routes for 3-Hexanol, 3-ethyl-5-methyl-

The traditional methods for synthesizing tertiary alcohols like 3-Hexanol, 3-ethyl-5-methyl- primarily rely on well-established reactions in organic chemistry, namely the Grignard reaction and nucleophilic substitution.

The Grignard reaction is a cornerstone in the formation of carbon-carbon bonds and a widely employed method for the synthesis of tertiary alcohols. This reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the carbonyl group of a ketone. The subsequent acidic workup of the intermediate magnesium alkoxide yields the desired tertiary alcohol.

For the synthesis of 3-Hexanol, 3-ethyl-5-methyl-, two primary combinations of a ketone and a Grignard reagent are feasible. The choice of reactants is dictated by the three alkyl groups attached to the carbinol carbon (the carbon bearing the hydroxyl group). In this case, the groups are two ethyl groups and one isobutyl group (2-methylpropyl group). Since two of the groups are identical (ethyl), an ester can also be used as a starting material, which will react with two equivalents of the Grignard reagent. askiitians.com

A common approach involves the reaction of a ketone with an appropriate Grignard reagent. For instance, the reaction of 5-methyl-3-hexanone with ethylmagnesium bromide or the reaction of 3-pentanone (B124093) with isobutylmagnesium bromide will both yield 3-Hexanol, 3-ethyl-5-methyl- after an acidic workup. askiitians.comchegg.comchegg.com The general reaction scheme is as follows:

Route A: 5-methyl-3-hexanone + Ethylmagnesium bromide → 3-Hexanol, 3-ethyl-5-methyl-

Route B: 3-pentanone + Isobutylmagnesium bromide → 3-Hexanol, 3-ethyl-5-methyl-

Table 1: Grignard Reaction Pathways for 3-Hexanol, 3-ethyl-5-methyl-

| Starting Ketone | Grignard Reagent | Product |

| 5-methyl-3-hexanone | Ethylmagnesium bromide | 3-Hexanol, 3-ethyl-5-methyl- |

| 3-pentanone | Isobutylmagnesium bromide | 3-Hexanol, 3-ethyl-5-methyl- |

| Ethyl isovalerate | Ethylmagnesium bromide (2 eq.) | 3-Hexanol, 3-ethyl-5-methyl- |

Nucleophilic substitution reactions, specifically the SN1 (Substitution Nucleophilic Unimolecular) mechanism, provide an alternative route to tertiary alcohols. This pathway involves the hydrolysis of a tertiary alkyl halide. For the synthesis of 3-Hexanol, 3-ethyl-5-methyl-, the corresponding tertiary alkyl halide, such as 3-chloro-3-ethyl-5-methylhexane, would be required.

The SN1 reaction proceeds in two steps. First, the leaving group (a halide ion) departs, forming a stable tertiary carbocation. In the second step, a nucleophile, in this case, water, attacks the carbocation. Deprotonation of the subsequent oxonium ion by a weak base (like water) yields the final tertiary alcohol.

While theoretically sound, the synthesis of tertiary alcohols via SN1 hydrolysis is often complicated by a competing elimination reaction (E1), which leads to the formation of alkenes. The carbocation intermediate can lose a proton from an adjacent carbon atom, resulting in a double bond. The ratio of substitution to elimination products is influenced by factors such as the solvent, temperature, and the nature of the nucleophile. For tertiary substrates, elimination is often a significant side reaction.

The required tertiary alkyl halide can be synthesized from the corresponding tertiary alcohol using reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl). libretexts.org

Advanced Synthetic Strategies for 3-Hexanol, 3-ethyl-5-methyl-

Modern synthetic chemistry offers more advanced and refined methods for the preparation of complex molecules like 3-Hexanol, 3-ethyl-5-methyl-. These strategies focus on achieving higher stereoselectivity, catalytic efficiency, and improved yields and purity.

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. researchgate.net Since 3-Hexanol, 3-ethyl-5-methyl- possesses a chiral center at the C5 position, methods that can selectively produce either the (R)- or (S)-enantiomer are highly valuable.

One approach involves the use of chiral auxiliaries or catalysts in conjunction with standard reactions like the Grignard addition. For example, the enantioselective addition of organometallic reagents to ketones can be achieved using stoichiometric amounts of chiral ligands. illinois.edu

More advanced techniques include:

Asymmetric Hydrogenation: The enantioselective synthesis of (S)-(+)-3-Aminomethyl-5-methyl-hexanoic acid, a compound with a similar chiral backbone, has been achieved via asymmetric hydrogenation using a rhodium Me-DuPHOS catalyst. amazonaws.com A similar strategy could potentially be adapted for the synthesis of chiral precursors to 3-Hexanol, 3-ethyl-5-methyl-.

Diastereo- and Enantioselective Cyanosilylation: A highly diastereo- and enantioselective cyanosilylation of α-branched ketones has been developed to construct tertiary alcohols with adjacent stereocenters. chinesechemsoc.org This method could be applied to a racemic mixture of 5-methyl-3-hexanone to selectively produce one diastereomer of the corresponding cyanohydrin, which can then be converted to the desired alcohol.

Chelation-Controlled Diastereoselective Nucleophilic Addition: This strategy allows for the highly stereoselective synthesis of chiral tertiary alcohols by controlling the approach of a nucleophile to a chiral ketone containing a coordinating group. nih.gov

The development of catalytic methods for the synthesis of tertiary alcohols is a significant area of research, aiming to reduce waste and improve efficiency compared to stoichiometric reactions.

Several catalytic systems have been reported for the synthesis of tertiary alcohols:

Copper-Catalyzed Asymmetric Addition: Copper complexes can catalyze the asymmetric addition of carbon nucleophiles to ketones, providing a route to chiral tertiary alcohols. acs.org For example, a copper hydride catalyst with a chiral phospholane (B1222863) ligand has been used to couple ene-ynes and ketones with high enantioselectivity. acs.org

Titanium-Catalyzed Synthesis: A one-pot catalytic method for synthesizing tertiary alcohols from aryl olefins, ketones, and AlCl₃ has been developed using a Cp₂TiCl₂ catalyst. mdpi.com

Relay Catalysis: A Cu/Ru relay catalytic system has been shown to facilitate the asymmetric cascade reaction between inert allylic alcohols and ketoimine esters to produce chiral α-amino δ-hydroxy acid derivatives with vicinal tertiary stereocenters. acs.org

Table 2: Examples of Catalytic Systems for Tertiary Alcohol Synthesis

| Catalytic System | Description | Potential Application | Reference |

| Copper-Chiral Ligand | Asymmetric addition of carbon nucleophiles to ketones. | Enantioselective synthesis of 3-Hexanol, 3-ethyl-5-methyl- isomers. | acs.orgacs.org |

| Cp₂TiCl₂ | One-pot synthesis from olefins, ketones, and AlCl₃. | Synthesis of 3-Hexanol, 3-ethyl-5-methyl- from appropriate precursors. | mdpi.com |

| Cu/Ru Relay Catalysis | Asymmetric cascade reaction of allylic alcohols and ketoimine esters. | Synthesis of chiral derivatives with similar structural motifs. | acs.org |

Research into novel reagents and reaction conditions continually provides new avenues for synthesizing complex molecules with improved outcomes.

Some of these innovative approaches applicable to the synthesis of tertiary alcohols include:

Organozinc Reagents: The addition of dialkylzinc reagents to ketones, often in the presence of a chiral catalyst, offers a milder alternative to Grignard reagents and can lead to high yields and enantioselectivities. illinois.edu

Bifunctional Cyanating Reagents: The use of specialized reagents like Me₂(CH₂Cl)SiCN in cyanosilylation reactions can offer higher reactivity and enantioselectivity compared to traditional reagents like trimethylsilyl (B98337) cyanide. chinesechemsoc.org

illinois.educhinesechemsoc.org-Meisenheimer Rearrangement: This rearrangement has been developed as a general strategy for the enantioselective construction of chiral tertiary alcohols. acs.org

Radical Deconstruction of Breslow Intermediates: A method for the synthesis of highly congested tertiary homoallylic alcohols has been developed through the rearrangement of Breslow intermediates, which are formed from N-allyl thiazolium salts and aldehydes. nih.gov

These advanced methodologies, while often more complex to execute, provide powerful tools for the precise and efficient synthesis of 3-Hexanol, 3-ethyl-5-methyl- and its stereoisomers, paving the way for their potential applications in various fields of chemical research.

Process Optimization and Scalability Considerations in 3-Hexanol, 3-ethyl-5-methyl- Synthesis Research

The optimization and scalability of the synthesis of 3-Hexanol, 3-ethyl-5-methyl-, primarily via the Grignard reaction, are critical for transitioning from laboratory-scale preparation to industrial production. Research in this area focuses on improving reaction efficiency, ensuring safety, minimizing environmental impact, and reducing costs.

A significant challenge in scaling up Grignard reactions is their highly exothermic nature, which can lead to thermal runaway if not properly controlled. wikipedia.org Furthermore, the formation of the Grignard reagent itself can have an induction period, followed by a rapid and highly exothermic reaction. mt.comwikipedia.org For large-scale production, robust thermal management systems are essential.

Process Intensification through Continuous Flow Chemistry

A key strategy for optimizing and scaling up the synthesis of tertiary alcohols via Grignard reactions is the adoption of continuous flow processing. gordon.eduresearchgate.netresearchgate.net Continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs) offer significant advantages over traditional batch reactors. gordon.eduacs.org

Continuous flow systems provide superior heat and mass transfer, allowing for better control of the reaction temperature and reducing the risk of localized hotspots. vapourtec.com This enhanced control can lead to higher yields and purities by minimizing side reactions. By operating at a smaller reaction volume at any given time, continuous processing inherently minimizes the hazards associated with large-scale exothermic reactions. gordon.edu

| Parameter | Batch Process | Continuous Flow Process | Improvement |

|---|---|---|---|

| Magnesium Usage | High | Reduced by up to 43% | Significant material savings |

| Grignard Reagent Stoichiometry | Excess often required | Reduced by 10% | Improved atom economy |

| Process Mass Intensity (PMI) | High | Reduced by 30% | Less waste generated |

| Reaction Impurities | Higher levels | Substantially reduced | Higher product purity |

| Safety | Higher risk due to large volume | Inherently safer due to small volume | Improved operational safety |

Solvent Selection and Reaction Conditions

The choice of solvent is another critical parameter for optimization. While traditional ethers like diethyl ether and THF are effective, they are also highly flammable and can pose significant operational hazards. gordon.edu Research into greener, safer alternatives has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a promising solvent for Grignard reactions. gordon.edu Derived from renewable resources, 2-MeTHF can lead to enhanced chemo- and stereoselectivity in some cases. gordon.edu

Optimizing reaction conditions such as temperature, concentration, and residence time is also crucial. In a continuous flow setup, these parameters can be precisely controlled to maximize the yield and throughput of 3-Hexanol, 3-ethyl-5-methyl-. Inline and online analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), can be integrated into the process to monitor the reaction in real-time, allowing for rapid process optimization and control. mt.comresearchgate.net

Catalyst and Additive Research

Reactivity and Reaction Mechanisms of 3 Hexanol, 3 Ethyl 5 Methyl

Derivatization Chemistry of 3-Hexanol, 3-ethyl-5-methyl-

Derivatization involves converting the alcohol into other functional groups, such as esters and ethers, or using it as a precursor for carbonyl compounds.

Esterification: The direct esterification of a tertiary alcohol with a carboxylic acid (Fischer esterification) is often inefficient. The acidic conditions and heat required for this reaction favor the competing E1 dehydration reaction. A more effective method for synthesizing an ester from 3-Hexanol, 3-ethyl-5-methyl- is to use a more reactive derivative of a carboxylic acid, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction.

Etherification: Synthesizing ethers from a tertiary alcohol also presents challenges. The Williamson ether synthesis, which involves reacting an alkoxide with a primary alkyl halide, is not suitable. The tertiary alkoxide of 3-Hexanol, 3-ethyl-5-methyl- would be a strong, sterically hindered base, leading almost exclusively to the elimination of the alkyl halide rather than substitution. A feasible method for forming an ether from a tertiary alcohol involves its acid-catalyzed addition to a reactive alkene.

Table 3: Selected Derivatization Reactions

| Derivative | Reaction Type | Reagents | Key Considerations |

| Ester | Acylation | Carboxylic Acid Chloride, Pyridine | Avoids strong acid and heat, preventing elimination. |

| Ether | Acid-catalyzed addition | Alkene, H₂SO₄ (cat.) | Risk of competing polymerization of the alkene. |

As noted, direct oxidation of 3-Hexanol, 3-ethyl-5-methyl- to a carbonyl compound is not feasible due to its tertiary structure. However, it can be converted into carbonyl compounds through a two-step sequence:

Dehydration: The alcohol is first dehydrated to a mixture of alkenes, as described in section 3.1.2.

Oxidative Cleavage: The resulting alkene mixture is then subjected to ozonolysis (treatment with ozone, O₃, followed by a workup with a reducing agent like zinc or dimethyl sulfide). This reaction cleaves the double bond and produces two separate carbonyl compounds for each alkene isomer.

For example, the ozonolysis of 3-ethyl-5-methyl-3-hexene would yield butan-2-one and 3-methylbutanal. This indirect route allows for the formation of carbonyl compounds originating from the carbon skeleton of the initial alcohol.

Role of 3-Hexanol, 3-ethyl-5-methyl- as a Precursor in Complex Molecule Synthesis Research

Scientific literature does not currently contain studies that utilize 3-Hexanol, 3-ethyl-5-methyl- as a precursor for the synthesis of more complex molecular structures.

There are no published total synthesis campaigns that report the strategic incorporation of 3-Hexanol, 3-ethyl-5-methyl-. The investigation into its potential as a chiral pool starting material or a key fragment in the convergent or linear synthesis of natural products or other complex targets has not been described in peer-reviewed journals.

The development of chiral auxiliaries or ligands is a pivotal area of research in asymmetric synthesis. However, there is no evidence in the current body of scientific literature to suggest that 3-Hexanol, 3-ethyl-5-methyl- has been employed as a scaffold or starting material for the design and synthesis of new chiral auxiliaries or ligands for asymmetric catalysis. Research in this field typically focuses on molecules with specific structural features that are amenable to facile modification and can effectively transfer stereochemical information, and 3-Hexanol, 3-ethyl-5-methyl- has not been identified as such a candidate in published studies.

Advanced Analytical Methodologies in 3 Hexanol, 3 Ethyl 5 Methyl Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 3-Hexanol, 3-ethyl-5-methyl-. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of 3-Hexanol, 3-ethyl-5-methyl- in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the complete assignment of the molecular skeleton.

For purity assessment, ¹H NMR is particularly useful. By integrating the signal areas corresponding to the protons of 3-ethyl-5-methyl-3-hexanol and comparing them to the signals of a known internal standard, a precise and accurate quantification of the compound's purity can be achieved. The presence of impurities would be indicated by extraneous peaks in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Hexanol, 3-ethyl-5-methyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~0.9 | ~14 |

| C2 (CH₂) | ~1.4 | ~23 |

| C3 (C-OH) | - | ~75 |

| C4 (CH₂) | ~1.5 | ~45 |

| C5 (CH) | ~1.7 | ~25 |

| C6 (CH₃ from isobutyl) | ~0.9 | ~24 |

| C3-ethyl (CH₂) | ~1.5 | ~30 |

| C3-ethyl (CH₃) | ~0.85 | ~8 |

| C5-methyl (CH₃) | ~0.9 | ~24 |

| OH | Variable (typically 1-5) | - |

Note: These are estimated values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentographic Studies and Isomeric Differentiation

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For tertiary alcohols like 3-Hexanol, 3-ethyl-5-methyl-, the molecular ion peak (M⁺) is often weak or entirely absent in electron ionization (EI) mass spectra.

The fragmentation of 3-ethyl-5-methyl-3-hexanol is dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom. This process leads to the formation of a stable, resonance-stabilized oxonium ion and a neutral radical. The most abundant fragment ion typically results from the loss of the largest alkyl radical. Other significant fragmentation pathways include dehydration, which involves the loss of a water molecule (M-18).

Isomeric differentiation is a crucial application of MS. Isomers of 3-ethyl-5-methyl-3-hexanol, such as other nonanols, will exhibit distinct fragmentation patterns. For example, a secondary alcohol isomer would show a different set of alpha-cleavage products compared to this tertiary alcohol. Coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) enhances the ability to differentiate isomers by providing both retention time and mass spectral data.

Table 2: Expected Mass Spectrometry Fragments for 3-Hexanol, 3-ethyl-5-methyl- (C₉H₂₀O, MW: 144.25)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 129 | [M - CH₃]⁺ | Loss of methyl radical |

| 115 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 101 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |

| 87 | [M - C₄H₉]⁺ | α-cleavage, loss of isobutyl radical |

| 73 | [C₄H₉O]⁺ | Oxonium ion from cleavage |

| 59 | [C₃H₇O]⁺ | Oxonium ion from cleavage |

Note: The molecular ion at m/z 144 is expected to be of very low abundance or absent.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of 3-Hexanol, 3-ethyl-5-methyl- is characterized by absorptions corresponding to its alcohol and alkane functionalities.

The most prominent feature is a strong, broad absorption band in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening of this peak is due to intermolecular hydrogen bonding. Another key set of absorptions appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the alkyl chains. The C-O stretching vibration for a tertiary alcohol gives rise to a strong band in the fingerprint region, typically around 1150-1200 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for 3-Hexanol, 3-ethyl-5-methyl-

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3400 - 3650 | Strong, Broad |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Alkane (CH₂, CH₃) | Bend | 1350 - 1470 | Medium |

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for separating 3-Hexanol, 3-ethyl-5-methyl- from complex mixtures and for its precise quantification in research samples. The choice of method depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Given its volatility, Gas Chromatography (GC) is the premier technique for the analysis of 3-Hexanol, 3-ethyl-5-methyl-. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The purity of a sample can be readily determined by the presence of a single major peak in the resulting chromatogram. The area of the peak is proportional to the amount of the compound present.

When coupled with a mass spectrometer, the GC-MS system becomes a powerful tool for both separation and identification. As components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This allows for the positive identification of 3-ethyl-5-methyl-3-hexanol in a complex mixture by matching its retention time and its mass spectrum against a known standard or a spectral library like the NIST database.

Table 4: Typical GC-MS Parameters for the Analysis of Tertiary Alcohols

| Parameter | Typical Setting |

|---|---|

| GC System | |

| Column | HP-5ms (non-polar) or similar, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial temp 50 °C, ramp at 10 °C/min to 250 °C |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

While GC is often preferred for volatile, non-polar compounds, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile mixtures or for preparative-scale purification.

For analytical purposes, a reversed-phase HPLC (RP-HPLC) method would be suitable. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. Since 3-Hexanol, 3-ethyl-5-methyl- lacks a significant UV chromophore, detection can be challenging. A universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.

In preparative HPLC, the same principles are applied but on a larger scale to isolate and purify multigram quantities of the compound from synthesis reaction mixtures or natural extracts. Larger columns are used, and the separated compound is collected in fractions as it elutes from the system.

Table 5: Hypothetical HPLC Method for 3-Hexanol, 3-ethyl-5-methyl-

| Parameter | Setting |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic; Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis and the characterization of chiral molecules such as 3-Hexanol, 3-ethyl-5-methyl-. Chiral chromatography is the cornerstone technique for separating enantiomers, which, despite having identical physical properties in an achiral environment, interact differently with a chiral stationary phase (CSP). This differential interaction allows for their separation and quantification, typically expressed as enantiomeric excess (% ee).

Due to the structural nature of 3-Hexanol, 3-ethyl-5-methyl-, a tertiary alcohol, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for its enantiomeric separation.

Gas Chromatography (GC) Methods: For volatile compounds like tertiary alcohols, chiral GC is a powerful analytical tool. The separation is typically achieved on a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin. Modified β-cyclodextrins are frequently used for the stereochemical separation of such compounds. In some cases, derivatization of the alcohol to a less polar ester, such as an acetate, can enhance the separation factor (α), which is a measure of the relative retention of the two enantiomers. The choice of CSP and analytical conditions (e.g., temperature ramp, carrier gas flow rate) is crucial for achieving baseline resolution.

High-Performance Liquid Chromatography (HPLC) Methods: Chiral HPLC offers a wide range of stationary phases and mobile phase compositions, providing significant versatility. For alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are particularly effective. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding and inclusion complexation within the chiral cavity of the stationary phase. Method development is often empirical, involving the screening of various columns and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for separating the enantiomers of a specific analyte.

Due to the absence of published chromatograms specific to 3-Hexanol, 3-ethyl-5-methyl-, the following table presents illustrative data for the chiral separation of a structurally analogous tertiary alcohol on a common chiral GC column, demonstrating typical analytical parameters and results.

Interactive Table 1: Illustrative Chiral GC Separation Data for a Tertiary Alkanol

| Enantiomer | Retention Time (min) | Peak Area (%) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| (R)-enantiomer | 15.2 | 50.1 | 1.15 | 2.1 |

| (S)-enantiomer | 15.8 | 49.9 |

Data is representative for a separation on a modified β-cyclodextrin column and does not correspond to 3-Hexanol, 3-ethyl-5-methyl-.

Emerging Analytical Techniques for In-situ Monitoring of 3-Hexanol, 3-ethyl-5-methyl- Reactions

The synthesis of complex molecules like 3-Hexanol, 3-ethyl-5-methyl-, which is likely prepared via reactions such as Grignard additions, benefits significantly from real-time, in-situ monitoring. Emerging analytical techniques, largely driven by the principles of Process Analytical Technology (PAT), enable a deeper understanding and tighter control of reaction kinetics, mechanisms, and safety parameters. These methods provide continuous data streams, moving beyond traditional offline analysis.

Several spectroscopic techniques have proven invaluable for monitoring the progress of organometallic reactions and alcohol syntheses in real-time.

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods are powerful tools for tracking the concentration of reactants, intermediates, and products directly in the reaction vessel. For a Grignard synthesis of 3-Hexanol, 3-ethyl-5-methyl-, in-situ FTIR could monitor the consumption of the ketone starting material and the formation of the magnesium alkoxide intermediate. Raman spectroscopy is particularly useful for monitoring reactions in solvents with strong IR absorbance and can provide detailed information about the formation of organometallic species.

Inline Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has been successfully applied to monitor Grignard reactions in continuous flow processes. By inserting a probe directly into the reactor or a flow cell, NIR can quantify the concentration of the ketone substrate in real-time, allowing for precise control of reactant dosing to maximize yield and minimize impurity formation.

Online Mass Spectrometry (MS) and HPLC/UPLC: Coupling a reaction to a mass spectrometer or an ultra-high-performance liquid chromatography system allows for near real-time analysis of reaction components. These techniques provide high specificity and can be used to identify and track not only the main reaction species but also potential byproducts, offering a comprehensive profile of the reaction as it proceeds.

Interactive Table 2: Summary of Emerging In-situ Analytical Techniques

| Technique | Principle | Application in Alcohol Synthesis | Advantages |

|---|---|---|---|

| In-situ FTIR | Vibrational Spectroscopy (Infrared) | Real-time tracking of functional group changes (e.g., C=O disappearance, O-H appearance). | Non-destructive, continuous data, widely applicable. |

| In-situ Raman | Vibrational Spectroscopy (Light Scattering) | Monitoring organometallic reagent formation and consumption; useful in aqueous media. | Complements FTIR, minimal sample prep, fiber-optic probe compatible. |

| Inline NIR | Vibrational Spectroscopy (Near-Infrared) | Quantification of reactants (e.g., ketones) and products in real-time. | Non-destructive, suitable for flow chemistry, process control. |

| Online MS | Mass-to-charge ratio analysis | Identification and tracking of reactants, intermediates, products, and byproducts. | High sensitivity and specificity, provides molecular weight information. |

Theoretical and Computational Studies of 3 Hexanol, 3 Ethyl 5 Methyl

Quantum Chemical Calculations and Molecular Modeling of 3-Hexanol, 3-ethyl-5-methyl-

Quantum chemical calculations and molecular modeling are fundamental to understanding the intrinsic properties of 3-Hexanol, 3-ethyl-5-methyl-. These methods allow for the detailed exploration of its conformational possibilities and electronic characteristics.

The three-dimensional structure of 3-Hexanol, 3-ethyl-5-methyl- is not static; it exists as a collection of interconverting conformers due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers and map the potential energy landscape of the molecule.

The stability of different conformers is primarily influenced by steric and torsional strain. In 3-Hexanol, 3-ethyl-5-methyl-, the central carbon atom is bonded to a hydroxyl group, two ethyl groups, and an isobutyl group, creating significant steric hindrance. Molecular mechanics and quantum mechanics calculations can be used to determine the geometries and relative energies of these conformers. The lowest energy conformers are those that minimize the repulsive interactions between the bulky alkyl groups.

Table 1: Key Dihedral Angles and Qualitative Energy Impact in 3-Hexanol, 3-ethyl-5-methyl-

| Dihedral Angle (Atoms) | Conformation | Qualitative Potential Energy | Description |

| H-O-C3-C2 | Anti | Low | The hydrogen of the hydroxyl group is positioned away from the ethyl group, minimizing steric clash. |

| H-O-C3-C4 | Gauche | Moderate | The hydrogen of the hydroxyl group is closer to the isobutyl group, leading to some steric interaction. |

| C1-C2-C3-C4 | Staggered | Low | The alkyl chains are positioned to minimize steric repulsion. |

| C1-C2-C3-C4 | Eclipsed | High | The alkyl chains are in close proximity, resulting in significant steric and torsional strain. |

This is an interactive table. Click on the headers to sort the data.

The electronic structure of 3-Hexanol, 3-ethyl-5-methyl- dictates its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule and identify the regions most susceptible to chemical attack.

Key electronic structure descriptors include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an alcohol, the HOMO is typically localized on the oxygen atom of the hydroxyl group, specifically on its non-bonding lone pair electrons. This indicates that the oxygen atom is the primary site for electrophilic attack. The LUMO, conversely, is generally associated with the antibonding σ* orbitals of the C-O and C-C bonds. Nucleophilic attack would likely target the carbon atom attached to the hydroxyl group.

The charge distribution within 3-Hexanol, 3-ethyl-5-methyl- is also a crucial reactivity descriptor. The electronegative oxygen atom polarizes the C-O and O-H bonds, leading to a partial negative charge (δ-) on the oxygen and partial positive charges (δ+) on the attached carbon and hydrogen atoms. The inductive effect of the surrounding alkyl groups further influences this charge distribution by donating electron density to the central carbon atom. This stabilizes any potential positive charge that might develop on this carbon during a reaction, which is characteristic of tertiary alcohols.

Table 2: Calculated Electronic Properties of a Model Tertiary Alcohol

| Property | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | A higher HOMO energy indicates greater ease of donating electrons to an electrophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. |

| Mulliken Charge on Oxygen | Partial charge localized on the oxygen atom | A significant negative charge confirms its role as a nucleophilic and basic center. |

| Mulliken Charge on C3 | Partial charge localized on the carbon bonded to the hydroxyl group | A positive charge indicates its susceptibility to nucleophilic attack. |

This is an interactive table. Click on the headers to sort the data.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. These models establish a mathematical relationship between numerical descriptors of the molecule and a specific property of interest.

Topological indices are numerical descriptors derived from the molecular graph of a compound that characterize its size, shape, and branching. These indices can be used in QSPR models to predict a wide range of physicochemical properties, such as boiling point, molar volume, and water solubility, without the need for experimental measurements.

For branched alcohols like 3-Hexanol, 3-ethyl-5-methyl-, topological indices that quantify the degree of branching are particularly relevant. For instance, the Randić index and the Zagreb indices have been shown to correlate well with properties that are influenced by intermolecular forces and molecular packing.

Table 3: Common Topological Indices and Their Relevance for Alcohols

| Topological Index | Description | Property Correlation |

| Wiener Index (W) | The sum of distances between all pairs of non-hydrogen atoms. | Correlates with properties related to molecular surface area, such as boiling point and viscosity. |

| Randić Index (χ) | Based on the connectivity of atoms, reflecting the degree of branching. | Often used to model properties like boiling point, enthalpy of vaporization, and chromatographic retention times. |

| First Zagreb Index (M1) | The sum of the squares of the degrees of all vertices in the molecular graph. | Relates to the extent of branching in the carbon skeleton. |

| Second Zagreb Index (M2) | The sum of the products of the degrees of adjacent vertices. | Also used as a measure of branching. |

This is an interactive table. Click on the headers to sort the data.

Predictive QSPR models for branched alcohols are typically developed using multiple linear regression (MLR) analysis. In this approach, a set of calculated topological indices for a series of related alcohols is correlated with their experimentally determined properties. The goal is to develop a statistically robust equation that can accurately predict the properties of other, similar alcohols that have not been experimentally tested.

A general form of an MLR-based QSPR model is: Property = c₀ + c₁ (TI₁) + c₂ (TI₂) + ... + cₙ (TIₙ) where c₀, c₁, c₂, ..., cₙ are regression coefficients and TI₁, TI₂, ..., TIₙ are the selected topological indices.

The quality and predictive power of a QSPR model are assessed using various statistical parameters, including the correlation coefficient (R), the standard error of the estimate (s), and the Fisher statistic (F). Cross-validation techniques, such as the leave-one-out method, are also employed to ensure the model's reliability.

Table 4: Example of a Hypothetical QSPR Model for Predicting the Boiling Point of Branched Alcohols

| Model Parameter | Value | Description |

| Equation | BP (K) = 55.2 + 12.8(W) - 8.5(χ) + 3.1(M1) | A hypothetical equation relating boiling point (BP) to the Wiener (W), Randić (χ), and First Zagreb (M1) indices. |

| Correlation Coefficient (R) | 0.987 | Indicates a strong linear relationship between the predicted and experimental values. |

| Standard Error (s) | 7.17 K | Represents the average deviation of the predicted values from the experimental values. |

| Fisher Statistic (F) | 3525 | A high F-value suggests that the model is statistically significant. |

This is an interactive table. Click on the headers to sort the data.

Reaction Pathway Exploration and Transition State Analysis for 3-Hexanol, 3-ethyl-5-methyl- Transformations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For 3-Hexanol, 3-ethyl-5-methyl-, these techniques can be used to explore the pathways of important transformations, such as dehydration or substitution reactions, and to analyze the structures and energies of the transition states involved.

As a tertiary alcohol, 3-Hexanol, 3-ethyl-5-methyl- is expected to undergo reactions via mechanisms that involve the formation of a carbocation intermediate. For example, in the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). The departure of water leads to the formation of a relatively stable tertiary carbocation. This carbocation can then be attacked by a nucleophile (in a substitution reaction) or lose a proton from an adjacent carbon to form an alkene (in an elimination reaction).

Computational exploration of these reaction pathways involves locating the transition state structures that connect the reactants, intermediates, and products on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for competing pathways (e.g., substitution vs. elimination), it is possible to predict the major products of a reaction under different conditions.

Environmental Behavior and Degradation Pathways of 3 Hexanol, 3 Ethyl 5 Methyl

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation encompasses non-biological processes that break down chemical compounds. For 3-Hexanol, 3-ethyl-5-methyl-, the most significant abiotic degradation pathways are photochemical reactions in the atmosphere and, to a lesser extent, chemical reactions in water.

Once volatilized into the atmosphere, 3-Hexanol, 3-ethyl-5-methyl- is primarily removed through reactions with photochemically generated hydroxyl (OH) radicals. This is the main degradation pathway for alcohols in the troposphere. The rate of this reaction determines the atmospheric lifetime of the compound.

The reaction is initiated by the abstraction of a hydrogen atom from the alcohol molecule by an OH radical. For a tertiary alcohol like 3-Hexanol, 3-ethyl-5-methyl-, hydrogen abstraction can occur from the various C-H bonds within the alkyl chains. The reactivity is influenced by the number and type of C-H bonds (primary, secondary, tertiary).

Table 1: Estimated Atmospheric Lifetime of 3-Hexanol, 3-ethyl-5-methyl- based on Analogue Compound Data

| Analogue Compound Class | Typical OH Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| C6-C10 Alkanes | (6-15) x 10⁻¹² | Hours to Days |

Note: The lifetime is calculated assuming an average global tropospheric OH radical concentration of 1 x 10⁶ molecules cm⁻³.

The degradation products resulting from these atmospheric reactions are typically smaller, oxygenated organic compounds, which can further react or be removed from the atmosphere through wet or dry deposition.

In aquatic systems, the principal abiotic degradation pathways for organic compounds are hydrolysis and oxidation.

Hydrolysis: This process involves the reaction of a substance with water. Alcohols, including tertiary alcohols like 3-Hexanol, 3-ethyl-5-methyl-, are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-oxygen bond in alcohols is strong and not susceptible to cleavage by water. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.

Oxidation: Chemical oxidation in water can occur through reactions with dissolved oxygen, hydroxyl radicals, or other oxidizing agents. Tertiary alcohols are notably resistant to oxidation compared to primary and secondary alcohols because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. While strong chemical oxidants can degrade tertiary alcohols, such conditions are not typically found in natural aquatic environments. Oxidation by dissolved oxygen is a very slow process for most organic compounds in the absence of catalysts or high temperatures. Therefore, direct chemical oxidation is expected to be a minor contributor to the degradation of 3-Hexanol, 3-ethyl-5-methyl- in aquatic ecosystems.

Biotic Degradation and Biotransformation Studies

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial process for the removal of organic pollutants from the environment. The complex branched structure of 3-Hexanol, 3-ethyl-5-methyl- influences its susceptibility to microbial attack.

The biodegradation of branched-chain alkanes and alcohols is generally slower than that of their linear counterparts. The presence of tertiary carbon atoms and extensive branching can sterically hinder enzymatic attack. However, various microorganisms have evolved pathways to utilize such complex molecules as carbon and energy sources.

Bacterial Degradation: Certain bacterial species, particularly from genera like Mycobacterium, Pseudomonas, and Rhodococcus, are known to degrade branched alkanes. The initial step in the aerobic degradation of alkanes is typically the oxidation of a terminal methyl group to a primary alcohol, catalyzed by a monooxygenase enzyme, often a cytochrome P450. For a tertiary alcohol like 3-Hexanol, 3-ethyl-5-methyl-, bacteria may employ different strategies. One possibility is the hydroxylation of one of the terminal methyl groups of the alkyl chains, initiating a degradation cascade. Research on the degradation of smaller tertiary alcohols like tert-butyl alcohol (TBA) has shown that some bacteria can initiate degradation through hydroxylation to form a diol. Another potential pathway involves the initial oxidation of a methyl group, followed by beta-oxidation to shorten the carbon chains.

Fungal Degradation: Fungi, including yeasts and filamentous fungi, also play a role in the degradation of hydrocarbons. Some fungi are known to produce a variety of volatile organic compounds, including branched alcohols. Fungi can utilize a range of hydrocarbons as carbon sources, and their metabolic pathways often involve initial oxidation reactions catalyzed by cytochrome P450 monooxygenases. The degradation of branched alkanes by fungi can be less efficient than that of linear alkanes, and the specific pathways for highly branched tertiary alcohols are not well-elucidated.

Table 2: General Microbial Degradation Potential for Branched Alkanes and Tertiary Alcohols

| Microorganism Type | Key Genera | Common Initial Degradation Step |

| Bacteria | Mycobacterium, Pseudomonas, Rhodococcus | Terminal or sub-terminal hydroxylation |

| Fungi | Various yeasts and filamentous fungi | Oxidation via cytochrome P450 monooxygenases |

The biotransformation of 3-Hexanol, 3-ethyl-5-methyl- is mediated by specific enzymes produced by microorganisms. The key enzymes involved in the initial steps of degradation are typically oxygenases.

Alkane Hydroxylases: A prominent family of enzymes involved in alkane degradation is the alkane hydroxylases, which includes cytochrome P450 monooxygenases. These enzymes catalyze the insertion of an oxygen atom into a C-H bond, converting an alkane to an alcohol. In the case of 3-Hexanol, 3-ethyl-5-methyl-, these enzymes could act on the various methyl and methylene (B1212753) groups of the alkyl chains, leading to the formation of diols or other oxidized derivatives. The regioselectivity of these enzymes can vary, leading to different initial oxidation products.

Alcohol Dehydrogenases: Once the initial hydroxylation occurs on a part of the molecule other than the tertiary alcohol group, the resulting primary or secondary alcohol groups can be further oxidized by alcohol dehydrogenases to aldehydes and ketones, respectively. These can then be further metabolized.

The enzymatic degradation of highly branched tertiary alcohols is a challenging process, and the specific enzymes capable of efficiently transforming 3-Hexanol, 3-ethyl-5-methyl- have not been specifically identified. However, the broad substrate specificity of some microbial oxygenases suggests that this compound can be biotransformed, albeit likely at a slow rate.

Environmental Monitoring and Detection Methodologies in Research

The detection and quantification of 3-Hexanol, 3-ethyl-5-methyl- in environmental samples such as air, water, and soil are essential for assessing its distribution and fate. As a volatile organic compound, established methods for VOC analysis are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile organic compounds in environmental matrices. For water and soil samples, sample preparation techniques such as purge-and-trap, headspace analysis, or solid-phase microextraction (SPME) are typically employed to extract and concentrate the volatile compounds before their introduction into the GC-MS system. The gas chromatograph separates the individual components of a mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented molecules.

Photoionization Detectors (PIDs): PIDs are portable instruments that can be used for the real-time monitoring of total VOC concentrations in the air. They utilize a high-energy ultraviolet lamp to ionize volatile organic compounds. While PIDs are not specific to individual compounds and provide a total VOC reading, they are useful for screening and identifying potential areas of contamination. They can detect a wide range of VOCs, including alcohols.

Table 3: Common Environmental Monitoring Techniques for Volatile Alcohols

| Technique | Principle | Application | Advantages | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by chromatography, detection by mass analysis | Quantitative analysis of individual VOCs in air, water, and soil | High sensitivity and specificity | Requires laboratory analysis, more time-consuming |

| Photoionization Detector (PID) | Ionization of VOCs by UV light and detection of resulting current | Real-time screening of total VOCs in air | Portable, provides immediate results | Not compound-specific, response varies for different VOCs |

Q & A

Q. How can researchers determine the thermodynamic properties (e.g., critical temperature, vaporization enthalpy) of 3-ethyl-5-methyl-3-hexanol experimentally?

Methodological Answer: Use static bomb calorimetry or vapor pressure measurements to determine enthalpy of vaporization (ΔvapH°). Critical parameters (Tc, Pc) can be derived using gas-phase chromatography coupled with density functional theory (DFT) calculations. Validate results against NIST-standardized data, which report ΔvapH° = 58.6 ± 0.4 kJ/mol and Tc = 582.4 ± 0.5 K for 3-hexanol derivatives .

Q. What methodologies are recommended for detecting 3-ethyl-5-methyl-3-hexanol as a volatile organic compound (VOC) in microbial cultures?

Methodological Answer: Employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) and electron ionization (EI) at 70 eV. Use internal standards like deuterated 3-hexanol for quantification. Fungal cultures can be sampled via headspace solid-phase microextraction (HS-SPME) to capture low-concentration VOCs .

Q. How can GC-MS be optimized for identifying 3-ethyl-5-methyl-3-hexanol in complex biological matrices?

Methodological Answer: Optimize split/splitless injection parameters (e.g., 250°C inlet temperature) and use selective ion monitoring (SIM) for m/z fragments specific to branched hexanols (e.g., m/z 69, 87). Compare retention indices with NIST/EPA spectral libraries to distinguish isomers .

Q. What role does 3-ethyl-5-methyl-3-hexanol play in plant stress responses, and how can its emission be quantified?

Methodological Answer: In plant-pathogen interactions, 3-ethyl-5-methyl-3-hexanol is emitted as a green leaf volatile (GLV). Use dynamic headspace sampling with Tenax® TA adsorbents, followed by thermal desorption-GC-MS. Quantify using calibration curves with synthetic standards .

Advanced Research Questions

Q. What molecular dynamics (MD) approaches elucidate the enantioselectivity of Candida antarctica lipase B toward 3-ethyl-5-methyl-3-hexanol?

Methodological Answer: Perform all-atom MD simulations (e.g., AMBER or GROMACS) to model substrate-enzyme interactions. Analyze substrate-accessible volume (SAV) in the active site using grid-based systematic search algorithms. Correlate SAV differences between enantiomers with differential activation entropy (ΔΔS‡), as observed in branched sec-alcohols .

Q. How can contradictions between predicted and experimental Lower Flammability Limit (LFL) values for 3-ethyl-5-methyl-3-hexanol be resolved?

Methodological Answer: Apply group contribution (GC) models (e.g., Marrero-Gani) to predict LFL at specific temperatures (e.g., 320 K). Validate against experimental data using closed-cup flashpoint testers. For 3-hexanol, GC models predict LFL = 1.29 Vol.% with 95% confidence intervals aligning with experimental results .

Q. What strategies improve enantiomeric excess (e.e.) in asymmetric synthesis of 3-ethyl-5-methyl-3-hexanol via organozinc catalysis?

Methodological Answer: Use chiral amino alcohol catalysts (e.g., N,N-diethylnorephedrine) in dialkylzinc additions to aldehydes. Optimize solvent polarity (e.g., toluene) and reaction temperature to achieve >80% e.e., as demonstrated in enantioselective 3-hexanol synthesis .

Q. How should researchers validate HPLC methods for quantifying 3-ethyl-5-methyl-3-hexanol in industrial wastewater?

Methodological Answer: Validate using spike-recovery tests (80–97% recovery) with C18 reverse-phase columns and UV detection at 210 nm. Include matrix-matched calibration to account for interference from co-eluting phenols or ketones. Cross-validate with GC-MS for confirmatory analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.